![molecular formula C12H18O4 B14442063 3,3'-[1,2-Phenylenebis(oxy)]di(propan-1-ol) CAS No. 78269-36-0](/img/structure/B14442063.png)
3,3'-[1,2-Phenylenebis(oxy)]di(propan-1-ol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-[1,2-Phenylenebis(oxy)]di(propan-1-ol) is an organic compound with the molecular formula C12H18O4. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a phenylene group through ether linkages. This compound is of interest in various fields due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[1,2-Phenylenebis(oxy)]di(propan-1-ol) typically involves the reaction of 1,2-dihydroxybenzene (catechol) with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl groups of catechol attack the carbon atoms of the chloropropanol, resulting in the formation of ether linkages.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is then purified using techniques such as distillation or recrystallization.
化学反应分析
Types of Reactions
3,3’-[1,2-Phenylenebis(oxy)]di(propan-1-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert hydroxyl groups to halides.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated compounds.
科学研究应用
3,3’-[1,2-Phenylenebis(oxy)]di(propan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 3,3’-[1,2-Phenylenebis(oxy)]di(propan-1-ol) depends on its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The ether linkages provide flexibility to the molecule, allowing it to interact with different targets in a dynamic manner. The exact pathways involved in its mechanism of action are subject to ongoing research.
相似化合物的比较
Similar Compounds
3,3’-[1,3-Phenylenebis(oxy)]di(propan-1-ol): Similar structure but with different positional isomerism.
3,3’-[1,4-Phenylenebis(oxy)]di(propan-1-ol): Another positional isomer with distinct properties.
Uniqueness
3,3’-[1,2-Phenylenebis(oxy)]di(propan-1-ol) is unique due to its specific arrangement of hydroxyl groups and ether linkages, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
属性
CAS 编号 |
78269-36-0 |
|---|---|
分子式 |
C12H18O4 |
分子量 |
226.27 g/mol |
IUPAC 名称 |
3-[2-(3-hydroxypropoxy)phenoxy]propan-1-ol |
InChI |
InChI=1S/C12H18O4/c13-7-3-9-15-11-5-1-2-6-12(11)16-10-4-8-14/h1-2,5-6,13-14H,3-4,7-10H2 |
InChI 键 |
VQMLPEHCSRHJSK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)OCCCO)OCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


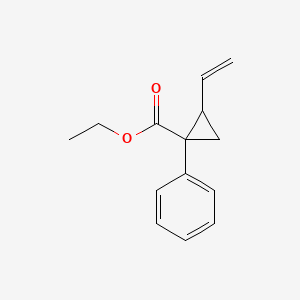
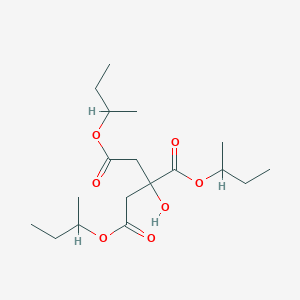
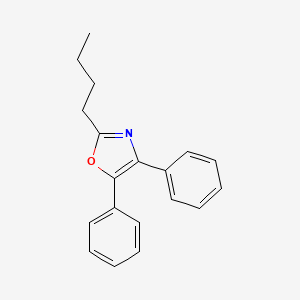
![1-(Chloromethyl)-2-{[4-(chloromethyl)phenyl]methyl}benzene](/img/structure/B14441998.png)
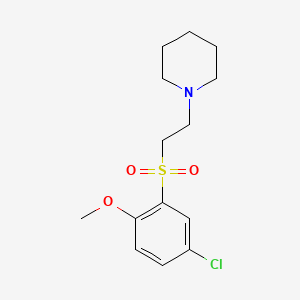
![2-[4-[2-[4-[benzyl(ethyl)amino]phenyl]ethenyl]pyridin-1-ium-1-yl]ethanol;chloride](/img/structure/B14442002.png)
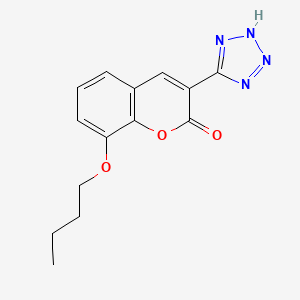
![Ethyl 2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylate](/img/structure/B14442010.png)

![(3aR,8bS)-2,3,3a,4-Tetrahydrocyclopenta[b]indol-8b(1H)-ol](/img/structure/B14442030.png)
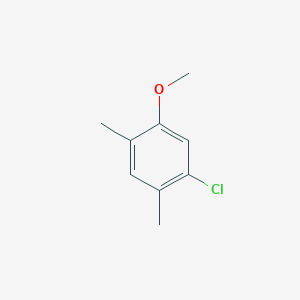
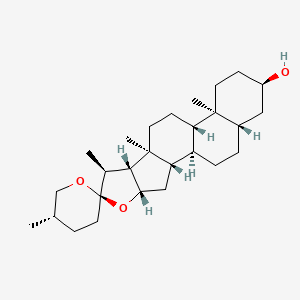
![1-(2-Aminoethyl)-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium chloride](/img/structure/B14442055.png)

